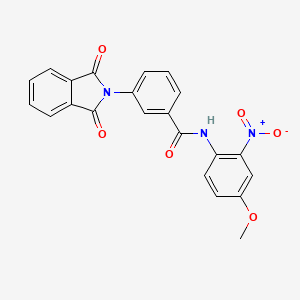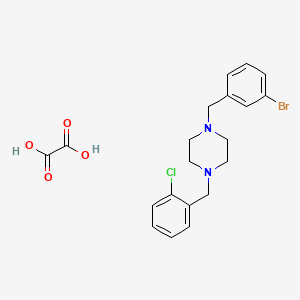
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of piperazine and has been shown to modulate the activity of gamma-aminobutyric acid (GABA) in the brain.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of GABA by inhibiting the enzyme that breaks down GABA in the brain. This results in an increase in the concentration of GABA, leading to an increase in inhibitory neurotransmission. This mechanism of action has been studied extensively in animal models and has been shown to have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission. This may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It has a known mechanism of action and has been shown to have potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, there is a need for further studies on the long-term effects of this compound and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the modulation of GABA activity in the brain, and it has been shown to have anxiolytic and anticonvulsant effects in animal models. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and yields this compound-115 oxalate salt. This method has been described in detail in the literature and has been used by many researchers to synthesize this compound for their studies.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of GABA, an inhibitory neurotransmitter in the brain. This modulation may have implications for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2.C2H2O4/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-3,16-18H,4-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBRXPUUPAKHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5189486.png)
![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
